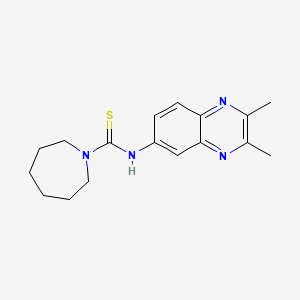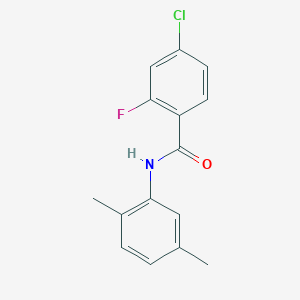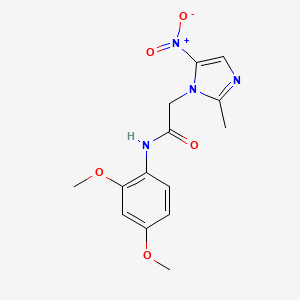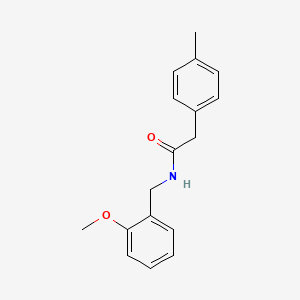![molecular formula C20H24N2O2 B5768323 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as MPMPB, is a chemical compound that belongs to the class of benzamide derivatives. It is an important research chemical that has been extensively studied for its potential applications in various scientific fields.
科学的研究の応用
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been used in studies to investigate the role of dopamine D3 receptors in drug addiction, schizophrenia, and other neuropsychiatric disorders.
作用機序
The mechanism of action of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves its binding to the dopamine D3 receptor, which inhibits the activity of this receptor. This leads to a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been found to have various biochemical and physiological effects, which are mediated by its binding to the dopamine D3 receptor. It has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the rewarding effects of drugs of abuse. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are involved in various physiological processes.
実験室実験の利点と制限
4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is also relatively stable and easy to synthesize, which makes it a cost-effective research chemical. However, 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is also highly lipophilic, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One area of research is the investigation of its potential therapeutic applications in neuropsychiatric disorders, such as drug addiction and schizophrenia. Another area of research is the development of novel analogs of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide and its effects on other neurotransmitter systems.
合成法
The synthesis of 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-(1-piperidinylmethyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. The purity and yield of the product can be improved by optimizing the reaction conditions.
特性
IUPAC Name |
4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-11-7-17(8-12-19)20(23)21-18-9-5-16(6-10-18)15-22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYGFXIJSVXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)
![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)


![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)

![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)

